

# gas chromatography-mass spectrometry (GC-MS) of Allyl (3-methylbutoxy)acetate

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## Compound of Interest

Compound Name: Allyl (3-methylbutoxy)acetate

Cat. No.: B1266693

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## Application Note & Protocol: GC-MS Analysis of Allyl (3-methylbutoxy)acetate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the qualitative and quantitative analysis of **Allyl (3-methylbutoxy)acetate** using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fragrance ingredient, and this protocol is applicable for its identification and quantification in various matrices, such as perfumes, cosmetics, and other consumer products.

## Introduction

**Allyl (3-methylbutoxy)acetate** (CAS No. 67634-00-8) is a synthetic fragrance compound with a fruity, green aroma.<sup>[1][2]</sup> Its volatility and chemical structure, an ester with an ether linkage, make it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[3][4]</sup> GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.<sup>[5]</sup> This application note outlines a validated protocol for the sample preparation, GC-MS analysis, and data interpretation for **Allyl (3-methylbutoxy)acetate**.

## Experimental Protocols

### Sample Preparation

A simple dilution is typically sufficient for the analysis of **Allyl (3-methylbutoxy)acetate** in liquid samples such as fragrance oils or perfumes. The choice of solvent is critical to ensure compatibility with the GC system and to avoid co-elution with the analyte.[6]

Materials:

- **Allyl (3-methylbutoxy)acetate** standard ( $\geq 98\%$  purity)
- Methanol, HPLC grade
- Volumetric flasks
- Micropipettes
- 2 mL glass GC vials with septa caps

Protocol for Liquid Samples (e.g., Perfumes, Fragrance Oils):

- Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
- Add methanol to the mark and mix thoroughly. This creates a 10 mg/mL stock solution.
- Perform a serial dilution to prepare a working solution with a final concentration of approximately 10  $\mu\text{g/mL}$  in methanol.
- Transfer the final diluted sample into a 2 mL GC vial for analysis.

## GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Allyl (3-methylbutoxy)acetate**. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
GC System	Agilent 7890A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (Split ratio 50:1)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer	
MS System	Agilent 5975C or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Mass Scan Range	40-450 amu (for qualitative analysis)
Solvent Delay	3 minutes
Data Acquisition Mode	Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

## Data Presentation

Quantitative analysis of **Allyl (3-methylbutoxy)acetate** should be performed using a calibration curve prepared from a certified reference standard. The following table summarizes typical quantitative data that can be expected with this method.

Table 2: Quantitative Data for **Allyl (3-methylbutoxy)acetate**

Parameter	Expected Value
Retention Time (min)	~12.5 - 13.5
Calibration Range (µg/mL)	0.1 - 20
Linearity (R <sup>2</sup> )	>0.995
Limit of Detection (LOD) (µg/mL)	~0.05
Limit of Quantification (LOQ) (µg/mL)	~0.15
Recovery (%)	90 - 110
Precision (%RSD)	<10

Note: These values are estimates based on similar compounds and should be experimentally determined for each instrument and matrix.

## Mass Spectrum and Fragmentation

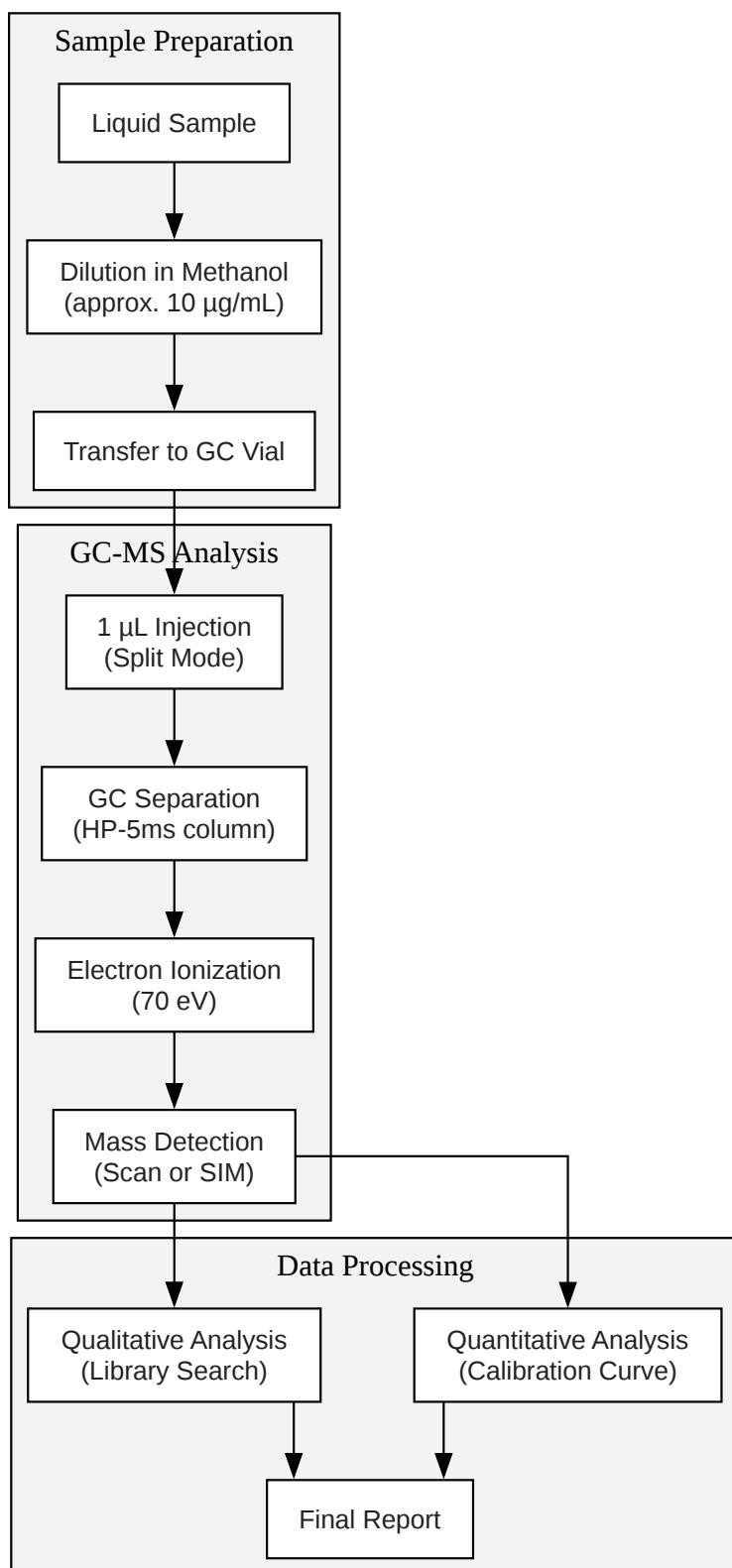
The mass spectrum of **Allyl (3-methylbutoxy)acetate** is not readily available in public databases. However, based on its structure, the following characteristic fragments can be predicted from electron ionization:

- Molecular Ion (M<sup>+</sup>): m/z 186 (C<sub>10</sub>H<sub>18</sub>O<sub>3</sub>)
- Alpha-cleavage at the ether linkage: Loss of the allyl group (C<sub>3</sub>H<sub>5</sub>, 41 amu) or the 3-methylbutoxy group (C<sub>5</sub>H<sub>11</sub>O, 87 amu).
- McLafferty-type rearrangements: Common in esters and can lead to various smaller fragments.

- Characteristic ions for SIM mode: For quantitative analysis in SIM mode, the following ions are recommended for monitoring:
  - Quantifier Ion: A prominent and specific fragment ion.
  - Qualifier Ions: Two to three other characteristic fragment ions to confirm identity.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of **Allyl (3-methylbutoxy)acetate**.



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GC-MS workflow for **Allyl (3-methylbutoxy)acetate** analysis.

This detailed application note and protocol provides a comprehensive guide for the GC-MS analysis of **Allyl (3-methylbutoxy)acetate**. By following these procedures, researchers and scientists can achieve reliable and accurate results for the identification and quantification of this fragrance compound in various sample matrices.

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